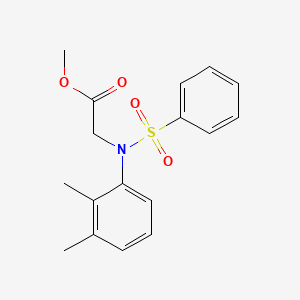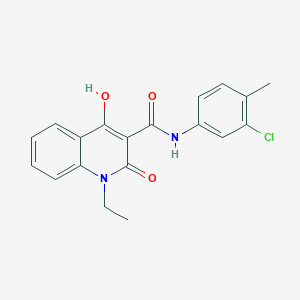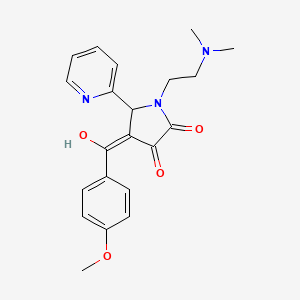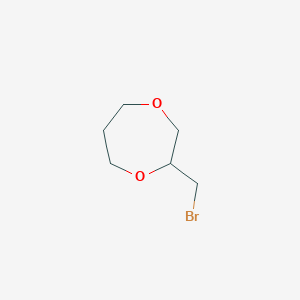![molecular formula C16H20OSi B2815618 [2-(Benzyldimethylsilyl)phenyl]methanol CAS No. 201050-00-2](/img/structure/B2815618.png)
[2-(Benzyldimethylsilyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Benzyldimethylsilyl)phenyl]methanol is an organosilicon compound with the molecular formula C16H20OSi. It is characterized by the presence of a benzyldimethylsilyl group attached to a phenylmethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzyldimethylsilyl)phenyl]methanol typically involves the reaction of benzyldimethylchlorosilane with phenylmagnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
-
Preparation of Phenylmagnesium Bromide
- React bromobenzene with magnesium in anhydrous ether to form phenylmagnesium bromide.
- Reaction:
C6H5Br+Mg→C6H5MgBr
-
Reaction with Benzyldimethylchlorosilane
- Add benzyldimethylchlorosilane to the phenylmagnesium bromide solution.
- Reaction:
C6H5MgBr+C6H5CH2Si(CH3)2Cl→C6H5CH2Si(CH3)2C6H5+MgBrCl
-
Hydrolysis
- Hydrolyze the product to obtain this compound.
- Reaction:
C6H5CH2Si(CH3)2C6H5+H2O→C6H5CH2Si(CH3)2OH+C6H5H
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
[2-(Benzyldimethylsilyl)phenyl]methanol undergoes various chemical reactions, including:
-
Oxidation
- The hydroxyl group can be oxidized to form a ketone or aldehyde.
- Common reagents: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane).
-
Reduction
- The compound can be reduced to form a silyl ether.
- Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
-
Substitution
- The silyl group can be substituted with other functional groups.
- Common reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC would yield a ketone, while reduction with LiAlH4 would yield a silyl ether .
Scientific Research Applications
[2-(Benzyldimethylsilyl)phenyl]methanol has several scientific research applications:
-
Chemistry
- Used as a precursor in the synthesis of other organosilicon compounds.
- Acts as a protecting group for alcohols in organic synthesis.
-
Biology
- Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.
-
Medicine
- Explored for its potential use in developing new therapeutic agents, particularly in the field of oncology.
-
Industry
Mechanism of Action
The mechanism of action of [2-(Benzyldimethylsilyl)phenyl]methanol involves its interaction with various molecular targets and pathways. The silyl group can enhance the lipophilicity of molecules, facilitating their passage through cell membranes. Additionally, the compound can act as a protecting group, preventing unwanted reactions during synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzyldimethylchlorosilane: Used as a precursor in the synthesis of [2-(Benzyldimethylsilyl)phenyl]methanol.
Trimethylsilylphenol: Similar in structure but with different reactivity and applications.
Dimethylphenylsilanol: Another organosilicon compound with distinct properties.
Uniqueness
This compound is unique due to its specific combination of a benzyldimethylsilyl group and a phenylmethanol moiety. This combination imparts unique chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
[2-[benzyl(dimethyl)silyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20OSi/c1-18(2,13-14-8-4-3-5-9-14)16-11-7-6-10-15(16)12-17/h3-11,17H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXCAGWZQOVQPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC1=CC=CC=C1)C2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4-(4-hydroxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2815536.png)
![5-Chloro-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2815537.png)

![2-Cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]-phenyl}acetamide](/img/structure/B2815539.png)

![7-(2-fluorophenyl)-4-[(2E)-2-methyl-3-phenylprop-2-enoyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2815543.png)
![N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B2815545.png)
![N-(2-chloro-4-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2815547.png)
![(Z)-8-phenethyl-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2815551.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B2815554.png)
![(3,4-dimethoxyphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2815555.png)
![5-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2815556.png)

